

Paniculidine C: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B044028*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C is a naturally occurring indole alkaloid first isolated from the plant *Murraya exotica* L., a species belonging to the Rutaceae family. As a member of the diverse class of indole alkaloids, **Paniculidine C** has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Paniculidine C**, alongside available information on its biological activities and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Paniculidine C is characterized as an oily liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₃ H ₁₇ NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| IUPAC Name | (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | [2] |
| CAS Number | 97399-95-6 | [1] |
| Physical Form | Oil/Liquid | [2][3] |
| Canonical SMILES | <chem>CC(CCC1=CNC2=CC=CC=C21)CO</chem> | [2] |
| InChI | InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | [2] |
| InChIKey | OJDRKMFRRDQIRV-SNVBAGLBSA-N | [2] |

Note: Specific data on boiling point, melting point, and detailed solubility in various solvents are not readily available in the current literature.

Spectral Data

Detailed experimental spectral data for **Paniculidine C** is limited in publicly accessible databases. However, typical chemical shifts for similar structural motifs can be predicted.

¹H and ¹³C NMR Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for **Paniculidine C** are not extensively reported. The structural elucidation of this compound would rely on a combination of 1D and 2D NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, to assign the chemical shifts and coupling constants of all protons and carbons.

Mass Spectrometry

The mass spectrum of **Paniculidine C** would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the indole ring, providing valuable information for structural confirmation.

Biological Activities

The biological activities of **Paniculidine C** have not been extensively studied individually. However, extracts from *Murraya* species, which contain a variety of indole and carbazole alkaloids, have demonstrated a range of pharmacological effects. It is important to note that the activities described below are for extracts or other compounds from the *Murraya* genus and may not be directly attributable to **Paniculidine C** alone.

- **Cytotoxic Activity:** Various compounds isolated from *Murraya* species have shown cytotoxic effects against different cancer cell lines, including HCT 116, HeLa, and HepG2.[\[1\]](#)
- **Anti-inflammatory Activity:** Extracts from *Murraya exotica* have been reported to possess anti-inflammatory properties.[\[4\]](#)
- **Antimicrobial Activity:** Some alkaloids from *Murraya* species have exhibited antimicrobial activity.[\[5\]](#)

Further research is required to determine the specific biological activities and potential mechanisms of action of purified **Paniculidine C**.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of **Paniculidine C** are crucial for further research. While a specific, step-by-step protocol for **Paniculidine C** is not available, general methodologies for the isolation of alkaloids from *Murraya* species and stereoselective synthesis of related compounds can provide a foundation for developing a specific protocol.

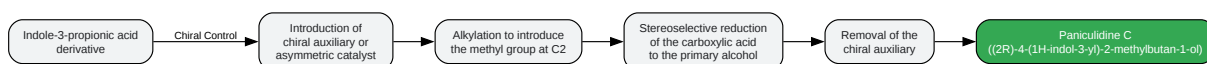
Isolation of Indole Alkaloids from *Murraya exotica*

A general workflow for the isolation of indole alkaloids from plant material is depicted in the following diagram.

General workflow for the isolation of **Paniculidine C**.

Stereoselective Synthesis of (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol

The stereoselective synthesis of **Paniculidine C** would likely involve the creation of the chiral center at the C2 position. A potential synthetic strategy could involve the use of a chiral auxiliary or a stereoselective reduction step. A conceptual logical relationship for a potential synthesis is outlined below.



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Logical steps for a potential stereoselective synthesis of **Paniculidine C**.

Conclusion

Paniculidine C represents an intriguing natural product with potential for further scientific investigation. This technical guide has summarized the currently available physical, chemical, and limited biological data for this compound. Significant research opportunities exist in fully characterizing its spectral properties, elucidating its specific biological activities and mechanisms of action, and developing efficient and stereoselective synthetic routes. The information and conceptual workflows provided herein aim to facilitate and inspire future research endeavors in the fields of natural product chemistry and drug development.

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